molecular formula C7H12O3 B2898900 Methyl 2-hydroxycyclopentanecarboxylate CAS No. 90085-05-5; 933-92-6

Methyl 2-hydroxycyclopentanecarboxylate

Cat. No.: B2898900
CAS No.: 90085-05-5; 933-92-6
M. Wt: 144.17
InChI Key: XMPIOOIEGQJDKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-hydroxycyclopentanecarboxylate is a cyclopentane derivative featuring both an ester and a hydroxyl group at the 2-position of the ring. The molecular formula is inferred to be C₇H₁₂O₃, combining the ester group of methyl cyclopentanecarboxylate (C₇H₁₂O₂, MW 128.17) with an additional hydroxyl substituent.

The hydroxyl group introduces reactivity typical of alcohols, such as participation in acetylation or oxidation reactions. For instance, oxidation could yield methyl 2-oxocyclopentanecarboxylate (C₇H₁₀O₃, MW 142.15), a ketone-containing analog used in fungicide synthesis . Applications of the hydroxy-substituted ester likely align with pharmaceutical intermediates, as seen in structurally complex analogs like (1S,2S,3S,4R)-methyl 3-((R)-1-amino-2-ethylbutyl)-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentanecarboxylate, a key intermediate in antiviral drug development .

Properties

IUPAC Name

methyl 2-hydroxycyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-10-7(9)5-3-2-4-6(5)8/h5-6,8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPIOOIEGQJDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 2-hydroxycyclopentanecarboxylate with structurally related esters and cyclic compounds, highlighting functional group effects on properties and applications.

Compound Molecular Formula Molecular Weight Functional Groups Key Properties Applications Hazards
This compound* C₇H₁₂O₃ ~144.17 (inferred) Ester, hydroxyl High polarity, hydrogen bonding, potential for oxidation/acetylation Pharmaceutical intermediate (inferred) Likely irritant (similar to analogs)
Methyl cyclopentanecarboxylate C₇H₁₂O₂ 128.17 Ester Lower polarity, higher volatility (bp ~139–140°C) Solvent, fragrance component No specific hazards reported
Methyl 2-oxocyclopentanecarboxylate C₇H₁₀O₃ 142.15 Ester, ketone Reactive towards nucleophiles; used in hydrolysis reactions Fungicide intermediate (e.g., metconazole) Stability-dependent handling required
Methyl 3-aminocyclopentanecarboxylate C₇H₁₃NO₂ 143.18 Ester, amine Basic, forms hydrochloride salts; acute toxicity (H302, H315, H319) Drug synthesis Harmful if swallowed; skin/eye irritant
Methyl 2-hexenoate C₇H₁₂O₂ 128.17 Unsaturated ester Higher reactivity (double bond); bp ~139–145°C Flavoring agent Respiratory irritant (if inhaled)
1-Methylcyclopentanol C₆H₁₂O 100.16 Cyclic alcohol Volatile (lower MW), limited hydrogen bonding Solvent, synthetic intermediate No specific hazards reported

Key Observations:

Functional Group Influence: The hydroxyl group in the target compound increases polarity compared to methyl cyclopentanecarboxylate, enhancing solubility in polar solvents . This contrasts with methyl 2-oxocyclopentanecarboxylate, where the ketone group facilitates nucleophilic reactions (e.g., hydrolysis to agrochemical intermediates) . The amine group in methyl 3-aminocyclopentanecarboxylate introduces basicity and salt-forming ability but also acute toxicity risks (e.g., harmful if swallowed) .

Reactivity and Applications: The hydroxy-substituted ester may serve as a precursor for pharmaceuticals, analogous to peramivir intermediates . Its oxidation could yield methyl 2-oxocyclopentanecarboxylate, which is instrumental in fungicide synthesis . Unsaturated esters like methyl 2-hexenoate exhibit reactivity at the double bond, making them suitable for flavoring agents .

Hazard Profiles: Compounds with hydroxyl or amine groups (e.g., methyl 3-aminocyclopentanecarboxylate) often require stringent safety measures (gloves, eye protection) due to irritation risks . Ketone-containing analogs (e.g., methyl 2-oxocyclopentanecarboxylate) demand controlled reaction conditions to prevent unintended decomposition .

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR identify the hydroxyl proton (δ 1.5–2.5 ppm) and ester carbonyl (δ 170–175 ppm). DEPT-135 clarifies carbon hybridization .
  • IR Spectroscopy : Confirms hydroxyl (3200–3600 cm⁻¹) and ester (1720–1740 cm⁻¹) functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (142.15 g/mol) and fragmentation patterns .

What computational methods are used to predict the hydrogen bonding interactions of the hydroxyl group in this compound?

Advanced Research Question

  • DFT Calculations : Density Functional Theory (e.g., B3LYP/6-31G*) models hydrogen bonding energy and geometry. Compare with crystallographic data (e.g., bond lengths in cyclopentane derivatives ).
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO or water) to assess hydrogen bonding stability under varying pH .
  • Docking Studies : Predict binding affinities in enzyme active sites, leveraging the hydroxyl group’s polarity for ligand-receptor modeling .

What are the recommended storage conditions and PPE for handling this compound?

Basic Research Question

  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to light and moisture .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks. Inspect gloves for integrity before use .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose via licensed waste services .

How can researchers resolve discrepancies in reported bioactivity data for this compound derivatives?

Advanced Research Question

  • Meta-Analysis : Compare bioassay conditions (e.g., cell lines, concentrations) across studies. For example, antiviral activity may vary with cell permeability .
  • Reproducibility Protocols : Standardize synthetic routes (e.g., enantiomeric purity ) and bioassay parameters (e.g., incubation time, controls).
  • Structure-Activity Relationship (SAR) : Modify functional groups (e.g., ester vs. amide) to isolate bioactive motifs. Use 2D/3D-QSAR models to predict activity cliffs .

What role does this compound play in asymmetric catalysis?

Advanced Research Question
The hydroxyl group can act as a chiral auxiliary or ligand in asymmetric synthesis:

  • Chiral Induction : Coordinate with transition metals (e.g., Ru or Pd) to catalyze enantioselective hydrogenation or cross-coupling .
  • Ligand Design : Derivatize the hydroxyl group into phosphine or amine ligands for improved stereocontrol. Characterize ligand-metal complexes via X-ray diffraction .

How does solvent polarity affect the stability of this compound in solution?

Basic Research Question

  • Polar Protic Solvents (e.g., MeOH, H₂O) : Accelerate ester hydrolysis, necessitating pH control (pH 6–7 for stability ).
  • Nonpolar Solvents (e.g., Hexane) : Reduce degradation but may limit solubility. Use co-solvents (e.g., THF) for balanced polarity .
  • Kinetic Studies : Monitor degradation via UV-Vis or HPLC under varying solvent conditions .

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